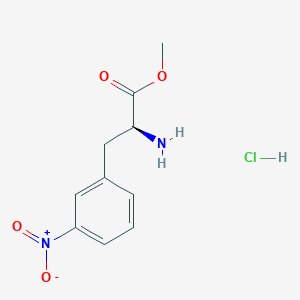

3-Nitro-L-phenylalanine methyl ester HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitro-L-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H13ClN2O4 and a molecular weight of 260.67 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is characterized by the presence of a nitro group at the third position of the phenyl ring and a methyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-L-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-nitro-L-phenylalanine with methanol in the presence of an acid catalyst. One common method involves using trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields . The reaction can be summarized as follows:

- Dissolve 3-nitro-L-phenylalanine in methanol.

- Add trimethylchlorosilane to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-Nitro-L-phenylalanine methyl ester hydrochloride may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Nitro-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 3-Amino-L-phenylalanine methyl ester hydrochloride.

Reduction: 3-Nitro-L-phenylalanine.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Nitro-L-phenylalanine methyl ester hydrochloride is utilized in several scientific research fields:

Biology: It is used in studies involving protein synthesis and enzyme-substrate interactions.

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Mécanisme D'action

The mechanism of action of 3-Nitro-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with enzymes and receptors in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Phenylalanine methyl ester hydrochloride: Similar structure but lacks the nitro group.

4-Nitrophenylalanine methyl ester hydrochloride: Similar structure but with the nitro group at the fourth position.

Uniqueness

3-Nitro-L-phenylalanine methyl ester hydrochloride is unique due to the presence of the nitro group at the third position, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity and interactions with biological targets, making it valuable for specific research applications.

Activité Biologique

3-Nitro-L-phenylalanine methyl ester hydrochloride (3-NO2-Phe-OMe·HCl) is a nitro-substituted derivative of phenylalanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The introduction of a nitro group at the para position of the phenyl ring significantly alters its biological activity, making it a subject of interest in pharmacological and biochemical research.

- Molecular Formula : C9H10ClN2O2

- Molecular Weight : 216.64 g/mol

- CAS Number : 100-01-6

3-NO2-Phe-OMe·HCl is soluble in water and organic solvents, which facilitates its application in various biological assays and experiments.

The biological activity of 3-NO2-Phe-OMe is primarily attributed to its ability to act as a competitive inhibitor of certain enzymes, particularly those involved in nitric oxide (NO) synthesis. The nitro group can influence the electronic properties of the molecule, enhancing its interaction with target proteins. This compound has been shown to inhibit nitric oxide synthase (NOS), leading to decreased NO production, which is crucial in various physiological processes including vasodilation and neurotransmission.

Enzyme Inhibition

Research indicates that 3-NO2-Phe-OMe effectively inhibits NOS, which has implications for conditions characterized by excessive NO production, such as inflammation and neurodegenerative diseases. Studies have demonstrated that this compound can modulate the activity of NOS in vitro and in vivo, providing insights into its potential therapeutic applications.

Neuroprotective Effects

In animal models, 3-NO2-Phe-OMe has been observed to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This action is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Antioxidant Activity

The compound also exhibits antioxidant properties, scavenging free radicals and thereby protecting cells from oxidative damage. This dual action—both as an NOS inhibitor and an antioxidant—positions 3-NO2-Phe-OMe as a promising candidate for further research into treatments for oxidative stress-related conditions.

Case Studies

- Study on Inflammation : A study published in Pharmacology Reports demonstrated that administration of 3-NO2-Phe-OMe reduced inflammatory markers in a rat model of induced arthritis. The results indicated significant decreases in TNF-alpha and IL-6 levels compared to controls, suggesting its potential utility in inflammatory disorders .

- Neuroprotection in Stroke Models : Research conducted on stroke models showed that treatment with 3-NO2-Phe-OMe resulted in improved neurological outcomes and reduced infarct size. The neuroprotective effect was attributed to its ability to inhibit NOS activity and reduce subsequent oxidative stress .

Comparative Analysis

The following table summarizes the biological activities of 3-NO2-Phe-OMe compared to other related compounds:

| Compound | NOS Inhibition | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| 3-Nitro-L-phenylalanine methyl ester HCl | Yes | Yes | Yes |

| L-NAME | Yes | Moderate | Limited |

| L-arginine | No | No | Yes |

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZBPSISFPOYIS-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.